molecular formula C30H28N2O7 B2818883 Methyl 1-benzyl-5-[2-(methoxycarbonyl)phenyl]-3-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate CAS No. 318239-73-5

Methyl 1-benzyl-5-[2-(methoxycarbonyl)phenyl]-3-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate

Cat. No. B2818883
CAS RN: 318239-73-5
M. Wt: 528.561
InChI Key: YJTIKQVBSVAFNQ-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-5-[2-(methoxycarbonyl)phenyl]-3-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a useful research compound. Its molecular formula is C30H28N2O7 and its molecular weight is 528.561. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Determination

The crystal structure of chain-functionalized pyrroles, which include compounds similar to methyl 1-benzyl-5-[2-(methoxycarbonyl)phenyl]-3-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate, has been determined using synchrotron X-ray powder diffraction data. These compounds are noted for their potential as antitumoral agents, crystallizing in the monoclinic system. The determination was conducted using a direct space approach with Monte Carlo technique followed by Rietveld refinement, showcasing the compound's relevance in the field of crystallography and potential therapeutic applications (Silva et al., 2012).

Hydrogen-Bonded Sheet Formation

Another study examined methyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates, which, while not identical, are structurally related to the compound . This research highlighted the nonplanar conformation of the pyrrolopyrrole fragment in these molecules and their linkage into sheets via hydrogen bonds, contributing to the understanding of molecular interactions and structural chemistry (Quiroga et al., 2013).

Reaction Pathways and Synthesis

The reaction pathways of pyrrole-2,3-diones with 1,3-CH,NH-binucleophiles leading to the formation of spirobisheterocyclic or bridging heterocyclic systems have been explored. These studies contribute to synthetic organic chemistry by providing insight into new reaction routes and the formation of complex heterocyclic systems, which are key in drug development and materials science (Silaichev et al., 2013).

properties

IUPAC Name

methyl 3-benzyl-5-(2-methoxycarbonylphenyl)-1-(4-methoxyphenyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N2O7/c1-37-20-15-13-19(14-16-20)25-23-24(30(31-25,29(36)39-3)17-18-9-5-4-6-10-18)27(34)32(26(23)33)22-12-8-7-11-21(22)28(35)38-2/h4-16,23-25,31H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTIKQVBSVAFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4C(=O)OC)C(N2)(CC5=CC=CC=C5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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